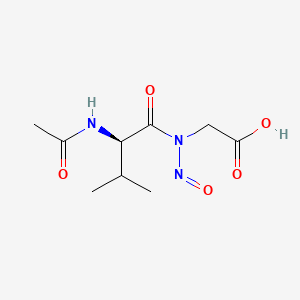
N-(N-Acetylvalyl)-N-nitrosoglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(N-Acetylvalyl)-N-nitrosoglycine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a valyl residue, and a nitroso group attached to a glycine backbone. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a subject of study in organic chemistry, biochemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Acetylvalyl)-N-nitrosoglycine typically involves a multi-step process. One common method starts with the acetylation of valine to form N-acetylvaline. This intermediate is then reacted with nitrosyl chloride to introduce the nitroso group, resulting in the formation of this compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, filtration, and chromatography are employed to achieve the required product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(N-Acetylvalyl)-N-nitrosoglycine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetyl and nitroso groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of novel materials and as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(N-Acetylvalyl)-N-nitrosoglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the acetyl and valyl residues may interact with protein active sites, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetylvaline: A simpler analog without the nitroso group, used in peptide synthesis.
N-Nitrosoglycine: Lacks the acetyl and valyl residues, primarily studied for its nitrosation reactions.
Uniqueness
N-(N-Acetylvalyl)-N-nitrosoglycine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
99152-10-0 |
|---|---|
Molekularformel |
C9H15N3O5 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
2-[[(2R)-2-acetamido-3-methylbutanoyl]-nitrosoamino]acetic acid |
InChI |
InChI=1S/C9H15N3O5/c1-5(2)8(10-6(3)13)9(16)12(11-17)4-7(14)15/h5,8H,4H2,1-3H3,(H,10,13)(H,14,15)/t8-/m1/s1 |
InChI-Schlüssel |
XZUXDHWLWRENOL-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)N(CC(=O)O)N=O)NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)N(CC(=O)O)N=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



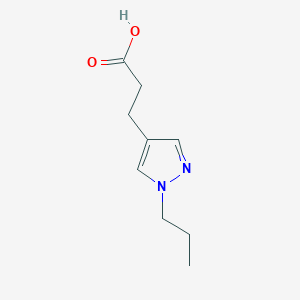
![(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine](/img/structure/B15090673.png)
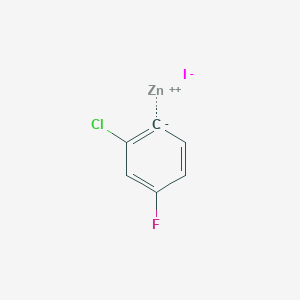
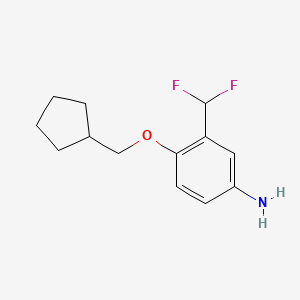
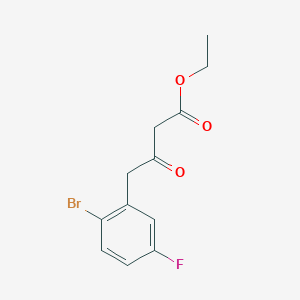
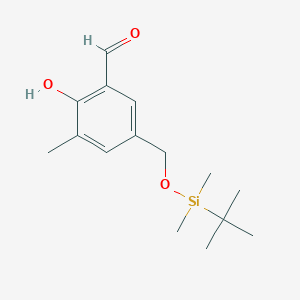
![1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B15090717.png)
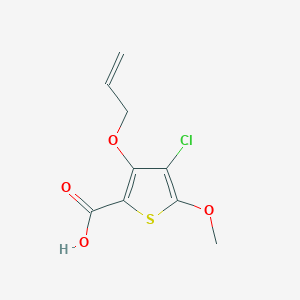
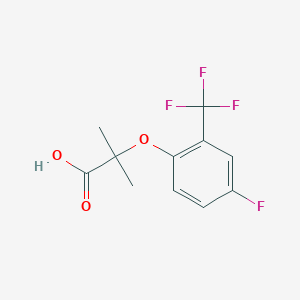
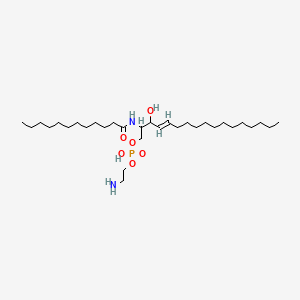
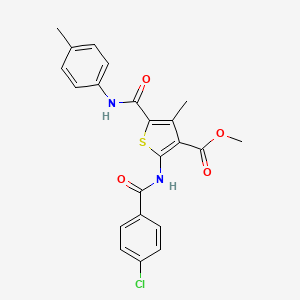
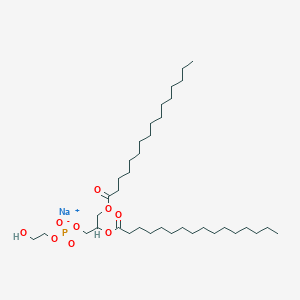
![2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B15090760.png)
